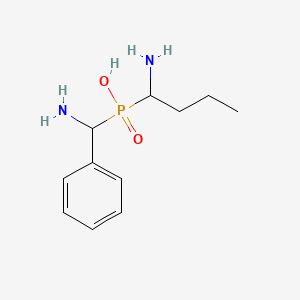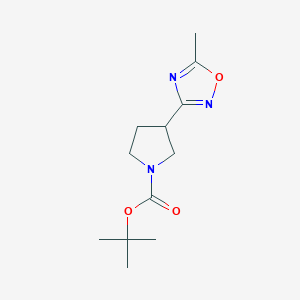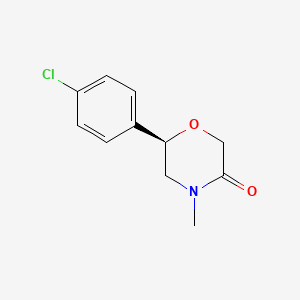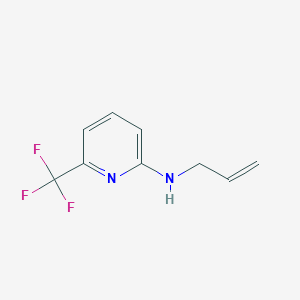
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- is a specialized organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, features both aminobutyl and aminophenylmethyl groups attached to the phosphinic acid moiety, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- typically involves the reaction of phosphinic acid derivatives with appropriate amine precursors. One common method might include the reaction of a phosphinic acid chloride with 1-aminobutane and aminophenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to isolate the desired product.
化学反応の分析
Types of Reactions
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of aminophosphinic acid derivatives.
科学的研究の応用
Chemistry: It can be used as a ligand in coordination chemistry or as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Industry: It could be used in the production of specialized materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- Phosphinic acid, P-(1-aminobutyl)-P-(methylphenylmethyl)-
- Phosphinic acid, P-(1-aminopropyl)-P-(aminophenylmethyl)-
Uniqueness
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- is unique due to its specific combination of aminobutyl and aminophenylmethyl groups. This structural uniqueness may impart distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
918329-90-5 |
|---|---|
分子式 |
C11H19N2O2P |
分子量 |
242.25 g/mol |
IUPAC名 |
1-aminobutyl-[amino(phenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C11H19N2O2P/c1-2-6-10(12)16(14,15)11(13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6,12-13H2,1H3,(H,14,15) |
InChIキー |
NCVDTFWXKFYQKU-UHFFFAOYSA-N |
正規SMILES |
CCCC(N)P(=O)(C(C1=CC=CC=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)
![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)

![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)


![(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one](/img/structure/B12625235.png)
![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)
![1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B12625249.png)
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)
